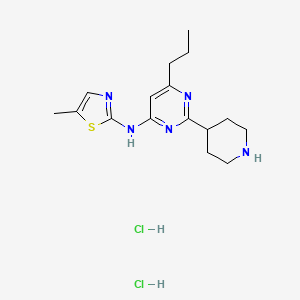
5-methyl-N-(2-(piperidin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure de 5-méthyl-N-(2-(pipéridin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine est un composé organique complexe appartenant à la classe des composés hétérocycliques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du dihydrochlorure de 5-méthyl-N-(2-(pipéridin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine implique généralement plusieurs étapes, notamment la formation du cycle thiazole, du cycle pyrimidine et du cycle pipéridine. Les voies de synthèse courantes peuvent inclure :
Formation du cycle thiazole : Cela peut être réalisé par cyclisation de précurseurs thioamide et α-halocétone appropriés en milieu acide ou basique.
Formation du cycle pyrimidine : Cette étape peut impliquer la condensation d’un composé β-dicarbonylé avec un dérivé de guanidine sous reflux.
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par hydrogénation de dérivés de pyridine ou par des réactions de cyclisation impliquant des précurseurs d’amine appropriés.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification strictes telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrochlorure de 5-méthyl-N-(2-(pipéridin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium pour produire des dérivés d’amine.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur les cycles thiazole ou pyrimidine à l’aide de réactifs tels que les halogénures d’alkyle ou les chlorures d’acyle.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium, acide acétique.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium, éthanol.
Substitution : Halogénures d’alkyle, chlorures d’acyle, diméthylformamide (DMF).
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés d’amine.
Substitution : Dérivés alkylés ou acylés de thiazole/pyrimidine.
Applications De Recherche Scientifique
Le dihydrochlorure de 5-méthyl-N-(2-(pipéridin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies en raison de sa structure unique et de son activité biologique.
Industrie : Utilisé dans le développement de nouveaux matériaux et produits chimiques.
Mécanisme D'action
Le mécanisme d’action du dihydrochlorure de 5-méthyl-N-(2-(pipéridin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine implique son interaction avec des cibles moléculaires et des voies spécifiques au sein de la cellule. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à des effets en aval. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de thiazole : Composés contenant le cycle thiazole, tels que la thiamine (vitamine B1).
Dérivés de pyrimidine : Composés contenant le cycle pyrimidine, tels que la cytosine, la thymine et l’uracile.
Dérivés de pipéridine : Composés contenant le cycle pipéridine, tels que la pipérine (un alcaloïde présent dans le poivre noir).
Unicité
Le dihydrochlorure de 5-méthyl-N-(2-(pipéridin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine est unique en raison de sa combinaison de trois cycles hétérocycliques distincts, ce qui lui confère des propriétés chimiques et biologiques spécifiques non trouvées dans les composés plus simples. Cette structure unique permet des applications diverses et des interactions avec diverses cibles moléculaires.
Propriétés
Formule moléculaire |
C16H25Cl2N5S |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
5-methyl-N-(2-piperidin-4-yl-6-propylpyrimidin-4-yl)-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H23N5S.2ClH/c1-3-4-13-9-14(21-16-18-10-11(2)22-16)20-15(19-13)12-5-7-17-8-6-12;;/h9-10,12,17H,3-8H2,1-2H3,(H,18,19,20,21);2*1H |
Clé InChI |
XNSSEAWRUFIFIX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NC(=N1)C2CCNCC2)NC3=NC=C(S3)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B12307535.png)
![5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B12307542.png)
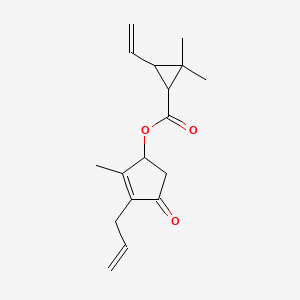

![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12307567.png)
![rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis](/img/structure/B12307571.png)
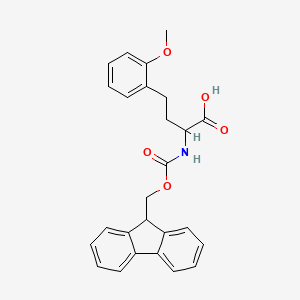
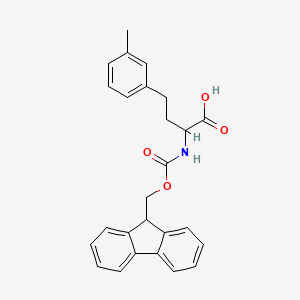
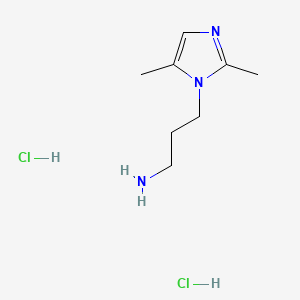
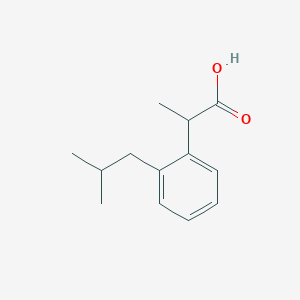



![rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis](/img/structure/B12307624.png)
